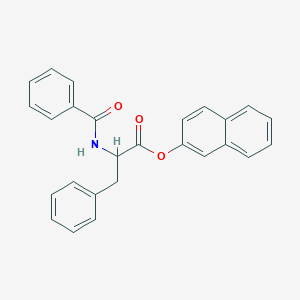

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Description

Properties

IUPAC Name |

naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPKNSHRAVHLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943895 | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-24-9 | |

| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a well-characterized chemical compound with the molecular formula C₂₆H₂₁NO₃.[1][2] It is an esterified amino acid derivative that incorporates both a benzoyl and a β-naphthyl group, contributing to its hydrophobicity and aromaticity.[] These features are crucial for its function as a substrate in protease assays.[]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₁NO₃ | [1][2] |

| Molecular Weight | 395.46 g/mol | [1][2] |

| CAS Number | 15873-25-3 | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 156-158 °C | [2] |

| Purity | >98.0% (HPLC) | [1] |

| Storage Temperature | -20°C | [] |

Applications in Enzyme Assays

The primary application of this compound is as a chromogenic substrate for the serine protease, chymotrypsin.[] The ester bond within the molecule is susceptible to hydrolysis by chymotrypsin, leading to the release of 2-naphthol. The rate of this enzymatic hydrolysis can be monitored spectrophotometrically, allowing for the precise measurement of chymotrypsin activity.[] This makes it a useful tool for:

-

Enzyme Kinetics Characterization: Determining the kinetic parameters of chymotrypsin.

-

Inhibitor Screening: Evaluating the efficacy of potential chymotrypsin inhibitors in drug discovery and development.[]

-

Protease and Peptidase Assays: Broader studies on the specificity and activity of various proteases.[]

While this guide provides a protocol for determining chymotrypsin activity, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the interaction of this compound with chymotrypsin are not consistently reported in publicly available literature. Researchers will need to determine these parameters empirically using the provided experimental protocol.

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay to determine chymotrypsin activity using a naphthyl ester substrate. This protocol is adapted from established methods for similar chymotrypsin substrates, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[4][5]

Principle

Chymotrypsin catalyzes the hydrolysis of this compound, releasing 2-naphthol. The rate of 2-naphthol release can be monitored by measuring the increase in absorbance at a specific wavelength, which is proportional to the enzyme's activity.

Materials

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Tris-HCl buffer

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Spectrophotometer capable of measuring absorbance in the UV range

-

Quartz cuvettes

Reagent Preparation

-

Tris-HCl Buffer (e.g., 50 mM, pH 7.8, containing 20 mM CaCl₂): Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water, adjust the pH to 7.8 with HCl, and bring to the final volume.

-

Substrate Stock Solution: Due to its hydrophobicity, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.

Assay Procedure

-

Set up the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for detecting 2-naphthol (typically around 324 nm, but should be empirically determined) and equilibrate the temperature to 25°C.

-

Prepare the Reaction Mixture: In a quartz cuvette, add the Tris-HCl buffer and the substrate stock solution to achieve the desired final substrate concentration. The final volume should be just under the total reaction volume to allow for the addition of the enzyme.

-

Equilibration: Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette to initiate the reaction. Mix thoroughly by gentle inversion.

-

Monitor Absorbance: Immediately start recording the change in absorbance over time.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Km and Vmax of chymotrypsin for this compound, the assay should be performed with varying substrate concentrations. The initial velocities (V₀) obtained at each substrate concentration can then be plotted on a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic parameters.

Synthesis

General Synthetic Scheme:

Signaling Pathways and Logical Relationships

There is currently no evidence in the scientific literature to suggest that this compound is involved in any biological signaling pathways. It is a synthetic molecule designed for in vitro laboratory use as a biochemical tool.

The logical workflow for its primary application is straightforward:

Conclusion

This compound is a valuable chromogenic substrate for the sensitive and continuous assay of chymotrypsin activity. While specific, published kinetic data for this substrate is scarce, the provided experimental protocol offers a robust framework for its empirical determination. Its utility in inhibitor screening makes it a relevant tool for drug development professionals. Further research to fully characterize its kinetic interaction with chymotrypsin and to develop a detailed, optimized synthesis protocol would be beneficial to the scientific community.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 4. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and application of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. It is intended to serve as a technical resource for professionals in research and development.

Core Chemical Properties

This compound is a synthetic amino acid derivative primarily used as a chromogenic substrate for the protease α-chymotrypsin. Its structure combines N-benzoyl-DL-phenylalanine with a 2-naphthyl group through an ester linkage. Hydrolysis of this ester by chymotrypsin releases 2-naphthol, a compound that can be detected spectrophotometrically.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 395.46 g/mol | [1][2][3] |

| CAS Number | 15873-25-3 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 156-159 °C | [4] |

| Purity | >98.0% (HPLC) | [1][2] |

| Boiling Point (Predicted) | 656.6 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.222 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like acetone and dioxane. | |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

General Synthesis Protocol

Step 1: N-Benzoylation of DL-Phenylalanine

-

DL-phenylalanine is dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, making it nucleophilic.

-

Benzoyl chloride is added portion-wise to the solution under vigorous stirring, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

The reaction mixture is stirred for several hours at room temperature.

-

Upon completion, the solution is acidified (e.g., with dilute HCl) to precipitate the product, N-Benzoyl-DL-phenylalanine.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization.

Step 2: Esterification with 2-Naphthol

-

N-Benzoyl-DL-phenylalanine, 2-naphthol, and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are dissolved in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

A catalytic amount of a base, such as 4-Dimethylaminopyridine (DMAP), is added to facilitate the reaction.[7]

-

The mixture is stirred at room temperature overnight.

-

The urea byproduct (if DCC is used) is removed by filtration.

-

The filtrate is washed sequentially with a dilute acid solution, a dilute base solution (e.g., saturated sodium bicarbonate), and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified using column chromatography on silica gel.

α-Chymotrypsin Activity Assay Protocol (Adapted)

This protocol is adapted from established methods for other chymotrypsin substrates, such as N-Benzoyl-L-tyrosine ethyl ester (BTEE).[8][9] The principle is the spectrophotometric measurement of the rate of 2-naphthol release upon enzymatic hydrolysis of the ester bond.

Principle: α-Chymotrypsin catalyzes the hydrolysis of this compound to produce N-Benzoyl-DL-phenylalanine and 2-naphthol. The rate of formation of 2-naphthol is monitored by measuring the increase in absorbance at its absorbance maximum.

Materials:

-

Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

-

Substrate Stock Solution: A solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of ~10-20 mM.

-

Enzyme Solution: α-Chymotrypsin dissolved in 1 mM HCl at a concentration of approximately 1 mg/mL. This stock should be further diluted in 1 mM HCl to achieve a final concentration in the assay that provides a linear rate of reaction.

-

Spectrophotometer: Capable of accurate measurement in the UV range, with temperature control (25 °C).

-

Quartz Cuvettes: 1 cm path length.

Procedure:

-

Wavelength Determination: The optimal wavelength for detecting 2-naphthol should be empirically determined. Based on literature, the absorbance maxima are in the range of 274-322 nm.[10][11] Set the spectrophotometer to this wavelength and maintain the temperature at 25 °C.

-

Reaction Mixture Preparation: In a 3 mL quartz cuvette, combine the following:

-

1.5 mL of Tris-HCl buffer.

-

An appropriate volume of the substrate stock solution. The final concentration should be optimized, but a starting point is typically around 0.5-1.0 mM. The volume of organic solvent should be kept to a minimum (e.g., <5% of the total volume) to avoid affecting enzyme activity.

-

Sufficient 1 mM HCl to bring the volume to 2.9 mL.

-

-

Equilibration and Blank Measurement: Mix the contents of the cuvette by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium. Measure the absorbance to establish a baseline rate (blank rate) in the absence of the enzyme.

-

Initiate Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette.

-

Data Acquisition: Immediately mix by inversion and begin recording the absorbance as a function of time for at least 5 minutes.

-

Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min) from the initial, linear portion of the reaction curve. Subtract the blank rate from the test rate. The rate of substrate hydrolysis can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) of 2-naphthol is known or determined under the specific assay conditions.

Mechanism of Action

The utility of this compound as a substrate is based on the catalytic mechanism of α-chymotrypsin, a serine protease. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine. The ester linkage in the synthetic substrate mimics this natural target.

The hydrolysis occurs via a two-step "ping-pong" mechanism:

-

Acylation: The serine-195 residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the 2-naphthol leaving group.

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the N-Benzoyl-DL-phenylalanine product and regenerating the active enzyme.

The release of 2-naphthol in the first, rapid step allows for a continuous monitoring of the enzyme's activity.

References

- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 2. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. View of Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [jmcs.org.mx]

- 9. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 10. The α-chymotryptic hydrolysis of glycine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Comprehensive Technical Guide

CAS Number: 15873-25-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This document provides a consolidated overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in enzymatic assays, and an exploration of its relevance in biological signaling pathways.

Core Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 15873-25-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₁NO₃ | [1][2] |

| Molecular Weight | 395.46 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 156-159 °C | [5] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Spectral Data

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-benzoyl amino esters[9][10].

Materials:

-

N-Benzoyl-DL-phenylalanine

-

2-Naphthol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve N-Benzoyl-DL-phenylalanine (1 equivalent) and 2-Naphthol (1.1 equivalents) in anhydrous dichloromethane.

-

Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Enzymatic Assay using this compound (Chymotrypsin Activity)

This protocol is based on established methods for chymotrypsin assays and the known use of this substrate for determining chymotrypsin activity[3][4]. The hydrolysis of the ester bond by chymotrypsin releases 2-naphthol, which can be monitored spectrophotometrically.

Materials:

-

This compound

-

α-Chymotrypsin

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer and cuvettes

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration will depend on the desired assay conditions and determination of the Michaelis-Menten constant (Kₘ).

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the assay buffer (Tris-HCl) immediately before use.

-

Assay Setup: In a cuvette, add the Tris-HCl buffer and the substrate stock solution to achieve the desired final substrate concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid enzyme inhibition.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the α-chymotrypsin solution to the cuvette.

-

Data Acquisition: Immediately monitor the increase in absorbance at a wavelength corresponding to the product, 2-naphthol (typically around 322 nm), over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of 2-naphthol under the specific assay conditions should be determined for accurate quantification of enzyme activity.

Mandatory Visualizations

Enzymatic Hydrolysis Workflow

Caption: Workflow of the chymotrypsin-catalyzed hydrolysis of the substrate.

Protease-Activated Receptor 1 (PAR1) Signaling Pathway

The enzymatic activity of proteases like chymotrypsin is a key mechanism for the activation of cell signaling pathways, such as the Protease-Activated Receptor (PAR) pathway. The hydrolysis of substrates like this compound is analogous to the proteolytic cleavage that activates these receptors, a concept of significant interest in drug development[11][12][13][14][15].

Caption: Activation of PAR1 by proteolytic cleavage and downstream signaling.

Disclaimer

This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and with the appropriate personal protective equipment. The provided protocols are illustrative and may require optimization for specific experimental conditions.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 15873-25-3 | TCI AMERICA [tcichemicals.com]

- 6. This compound [FOR DETERMINATION OF CHYMOTRYPSIN](15873-25-3) 13C NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. N-BENZOYL-DL-ALANINE(1205-02-3) IR Spectrum [chemicalbook.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 11. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental use of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, a key substrate in protease activity assays.

Core Compound Data

This compound is a synthetic amino acid derivative primarily utilized as a chromogenic or fluorogenic substrate for various proteases, most notably chymotrypsin. Its ester bond is susceptible to enzymatic hydrolysis, releasing 2-naphthol (ß-naphthol), which can be quantified to determine enzyme activity.[] The benzoyl and naphthyl groups increase the compound's hydrophobicity and aromaticity, making it a valuable tool for studying enzyme specificity, kinetics, and inhibitor screening.[]

Below is a summary of its key quantitative properties.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₁NO₃ | [2][3][4] |

| Molecular Weight | 395.46 g/mol | [2][3] |

| CAS Number | 15873-25-3 / 2134-24-9 (variant) | [2][3] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Purity | Typically >98.0% (HPLC) | [2][3] |

| Melting Point | ~158 °C | [3][4] |

Principle of Enzymatic Hydrolysis

The utility of this compound in biochemical assays is based on its enzymatic cleavage by serine proteases like chymotrypsin. The enzyme catalyzes the hydrolysis of the ester bond linking the phenylalanine derivative to the 2-naphthyl group. This reaction yields N-Benzoyl-DL-phenylalanine and free 2-naphthol.

The released 2-naphthol is the reporter molecule. It can be measured directly by its fluorescence or, more commonly, it is coupled with a diazonium salt (e.g., Fast Blue B) in a post-hydrolysis reaction to produce a stable, colored azo dye. The intensity of the color is directly proportional to the amount of 2-naphthol released, and thus to the enzymatic activity. The rate of color formation can be monitored spectrophotometrically to determine the reaction kinetics.

Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a detailed methodology for determining chymotrypsin activity using this compound as a substrate. The principle is based on a two-step reaction: enzymatic hydrolysis followed by colorimetric quantification of the released 2-naphthol.

A. Required Reagents and Equipment

-

Enzyme: α-Chymotrypsin (from bovine pancreas)

-

Substrate: this compound

-

Buffer: 50 mM Tris-HCl buffer, pH 7.8, containing 20 mM CaCl₂

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Stopping Reagent: 30% (v/v) Acetic Acid

-

Coupling Reagent: Fast Blue B salt solution (e.g., 0.5 mg/mL in water, freshly prepared and protected from light)

-

Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm, thermostatted water bath (37°C), micropipettes, and cuvettes or microplates.

B. Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of α-Chymotrypsin in 1 mM HCl to ensure stability. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) using the Tris-HCl buffer. Keep the solution on ice.

-

Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For the assay, dilute this stock in the Tris-HCl buffer to a final working concentration (e.g., 1 mM). The substrate may have limited solubility in aqueous buffer, so ensure it is fully dissolved.[5]

-

Coupling Reagent Solution: Prepare the Fast Blue B salt solution just prior to use, as it is light-sensitive and unstable.

C. Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or well of a microplate, add 100 µL of the Tris-HCl buffer.

-

Pre-incubation: Add 50 µL of the substrate working solution to the buffer. Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation of Reaction: To start the reaction, add 50 µL of the diluted enzyme solution to the substrate-buffer mixture. Mix gently.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Termination of Reaction: Stop the enzymatic reaction by adding 50 µL of 30% acetic acid. This will denature the enzyme and lower the pH.

-

Color Development: Add 100 µL of the freshly prepared Fast Blue B salt solution. Incubate at room temperature for 15 minutes, protected from light, to allow the azo dye to form.

-

Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength for the specific azo dye formed (typically between 520-560 nm).

-

Controls:

-

Blank: Prepare a reaction mixture where the enzyme solution is replaced with buffer. This accounts for any non-enzymatic hydrolysis of the substrate.

-

Standard Curve: To quantify the results, a standard curve should be prepared using known concentrations of 2-naphthol under the same assay conditions (including the addition of stopping and coupling reagents).

-

D. Calculation of Enzyme Activity

-

Subtract the absorbance of the blank from the absorbance of the test samples.

-

Using the standard curve, determine the concentration of 2-naphthol (in µmoles) produced in each sample.

-

Calculate the enzyme activity using the following formula:

Activity (Units/mg) = (µmoles of 2-naphthol released) / (incubation time (min) × mg of enzyme in the reaction)

One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.

References

In-Depth Technical Guide to the Synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-DL-phenylalanine 2-naphthyl ester, a compound of interest in biochemical assays and as a potential building block in medicinal chemistry. This document details a robust experimental protocol for its preparation via Steglich esterification, presents key physical and analytical data in a structured format, and includes visualizations of the experimental workflow and reaction mechanism to facilitate understanding and reproducibility.

Introduction

This compound is an ester derivative of the amino acid phenylalanine. The presence of the benzoyl protecting group on the amine and the naphthyl ester at the carboxylic acid terminus imparts specific chemical properties that make it a useful substrate for various enzymatic assays, particularly for proteases such as chymotrypsin. The bulky naphthyl group can serve as a chromogenic or fluorogenic leaving group upon enzymatic cleavage of the ester bond, allowing for kinetic analysis of enzyme activity. This guide outlines a reliable synthetic route to obtain this compound in high purity.

Reaction Mechanism: Steglich Esterification

The synthesis of this compound is efficiently achieved through a Steglich esterification. This method is a mild and effective procedure for forming an ester bond between a carboxylic acid and an alcohol using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Benzoyl-DL-phenylalanine reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by DMAP: The DMAP catalyst, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a reactive N-acylpyridinium salt.

-

Ester Formation: The alcohol, 2-naphthol, then performs a nucleophilic attack on the activated acyl group of the N-acylpyridinium salt, leading to the formation of the desired ester and regeneration of the DMAP catalyst.

-

Byproduct Formation: The carbodiimide is converted into a urea byproduct (N,N'-dicyclohexylurea, DCU, in the case of DCC), which is typically insoluble in the reaction solvent and can be removed by filtration.

Caption: Reaction mechanism of the Steglich esterification.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| N-Benzoyl-DL-phenylalanine | 269.29 | 1.0 |

| 2-Naphthol | 144.17 | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 |

| Dichloromethane (DCM), anhydrous | - | - |

| Ethyl acetate | - | - |

| n-Hexane | - | - |

| 1 M Hydrochloric acid (HCl) | - | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |

| Brine | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - |

Synthetic Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Benzoyl-DL-phenylalanine (1.0 eq.), 2-naphthol (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water, to yield the pure this compound as a white solid.

Data Presentation

This section summarizes the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₁NO₃ |

| Molecular Weight | 395.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 156-159 °C |

| Purity (Typical) | >98% (HPLC) |

| CAS Number | 15873-25-3 |

Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the benzoyl, phenyl, and naphthyl groups, as well as the methine and methylene protons of the phenylalanine backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and the aliphatic carbons of the phenylalanine moiety. |

| IR (KBr) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester and amide), and aromatic C-H and C=C stretching. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Thin-Layer Chromatography (TLC): TLC should be used to monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexane.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting range is indicative of high purity.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the N-H and C=O bonds of the amide and the C=O bond of the ester.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Safety and Handling

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

DCC is a potent sensitizer and should be handled with extreme care to avoid skin contact.

-

Refer to the Safety Data Sheets (SDS) for all reagents used in this procedure for detailed safety information.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The use of the Steglich esterification offers a reliable and high-yielding route to this valuable biochemical tool. The provided data and visualizations are intended to support researchers in the successful preparation and characterization of this compound for their specific applications in drug discovery and development.

An In-Depth Technical Guide on the Mechanism of Action of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a synthetic chromogenic substrate extensively utilized in biochemical assays to determine the activity of chymotrypsin and other related serine proteases. Its utility lies in the enzymatic cleavage of the ester bond, which releases 2-naphthol, a product that can be conveniently quantified spectrophotometrically. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the enzymatic hydrolysis by chymotrypsin, relevant kinetic parameters, and a standardized experimental protocol for its use.

Core Mechanism of Action: Chymotrypsin-Catalyzed Hydrolysis

The hydrolysis of this compound by chymotrypsin follows a well-established "ping-pong" kinetic mechanism, characteristic of many serine proteases. This two-step process involves the formation of a covalent acyl-enzyme intermediate.

Step 1: Acylation

-

Substrate Binding: The this compound substrate binds to the active site of chymotrypsin. The bulky, hydrophobic phenyl group of the phenylalanine residue fits into the S1 hydrophobic pocket of the enzyme, which confers substrate specificity.[1][2]

-

Nucleophilic Attack: The catalytic triad, composed of Serine-195, Histidine-57, and Aspartate-102, is central to the catalytic activity.[1] The hydroxyl group of Serine-195, made highly nucleophilic by the adjacent Histidine-57, attacks the carbonyl carbon of the ester bond in the substrate.

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived tetrahedral intermediate, which is stabilized by the oxyanion hole in the enzyme's active site.

-

Acyl-Enzyme Formation and Product 1 Release: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 2-naphthol moiety is released as the first product (P1), and the N-benzoyl-phenylalanyl group forms a covalent acyl-enzyme intermediate with Serine-195.

Step 2: Deacylation

-

Water Binding: A water molecule enters the active site.

-

Nucleophilic Attack by Water: The Histidine-57 residue acts as a general base, activating the water molecule to perform a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Collapse and Product 2 Release: The intermediate collapses, breaking the covalent bond between the acyl group and Serine-195. The N-benzoyl-phenylalanine is released as the second product (P2), and the enzyme's catalytic triad is regenerated, ready for another catalytic cycle.[3]

Stereoselectivity

Chymotrypsin exhibits a strong preference for the L-enantiomer of amino acid substrates. Therefore, in a racemic mixture of this compound, the enzyme will predominantly hydrolyze the N-Benzoyl-L-phenylalanine 2-Naphthyl Ester. The D-enantiomer is a poor substrate and is hydrolyzed at a significantly slower rate.

Data Presentation: Kinetic Parameters

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| N-Acetyl-L-phenylalanyl peptides | - | - | - | [4] |

| N-glutaryl-L-phenylalanine p-nitroanilide | - | - | - | [5] |

| N-acetyl-L-phenylalanine methyl ester | - | - | - | |

| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | - | - | - | [6] |

Note: The absence of specific values indicates that they were not explicitly found in the searched literature for this particular substrate. Researchers should determine these parameters empirically for their specific assay conditions.

Experimental Protocols

The following is a generalized protocol for a spectrophotometric assay of chymotrypsin activity using this compound.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

This compound solution (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance in the UV range.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the assay buffer immediately before use.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the final desired concentration in the assay buffer. Note: The final concentration of the organic solvent in the assay should be kept low to avoid enzyme denaturation.

-

-

Assay Setup:

-

In a quartz cuvette, add the assay buffer and the substrate solution.

-

Equilibrate the cuvette to the desired temperature (e.g., 25 °C or 37 °C) in the spectrophotometer.

-

-

Initiation of Reaction:

-

Add a small volume of the chymotrypsin solution to the cuvette to initiate the reaction.

-

Mix thoroughly and immediately start recording the absorbance.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at a wavelength optimal for the detection of 2-naphthol. The literature suggests that 2-naphthol can be detected by various methods, including HPLC with fluorescence detection.[7] For direct spectrophotometric detection, the optimal wavelength should be determined empirically, but is expected to be in the UV range.

-

Record the absorbance at regular intervals for a set period, ensuring that the initial linear rate of the reaction is captured.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.

-

The concentration of the product (2-naphthol) can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of 2-naphthol under the assay conditions, c is the concentration, and l is the path length of the cuvette.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Mandatory Visualizations

Signaling Pathway of Chymotrypsin Catalysis

Caption: Chymotrypsin's "Ping-Pong" catalytic mechanism for ester hydrolysis.

Experimental Workflow for Chymotrypsin Assay

Caption: A generalized workflow for a spectrophotometric chymotrypsin assay.

Logical Relationship of Catalytic Triad

Caption: Functional relationship of the catalytic triad in chymotrypsin.

References

- 1. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Assay of 2-naphthol in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical specifications of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical specifications of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. It includes a summary of its properties, postulated experimental protocols for its synthesis and analysis, and a visualization of its application in the enzymatic assay of chymotrypsin.

Core Physical and Chemical Specifications

This compound is a chemical compound primarily used as a substrate for the determination of chymotrypsin activity.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₁NO₃ | [1][3][4] |

| Molecular Weight | 395.45 g/mol | [3][5] |

| CAS Number | 15873-25-3 | [1][3][6] |

| Appearance | White to almost white powder or crystal | [1][3][6][7] |

| Purity | >98.0% (HPLC) | [1][3][6][7] |

| Melting Point | 156-159 °C | [6][7] |

| Boiling Point | 656.6 °C at 760 mmHg | |

| Density | 1.222 g/cm³ | |

| Refractive Index | 1.648 | |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[8] Sparingly soluble in aqueous buffers.[8] | |

| Storage Conditions | -20°C | [8] |

Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the coupling of N-Benzoyl-DL-phenylalanine with 2-naphthol.

Materials:

-

N-Benzoyl-DL-phenylalanine

-

2-Naphthol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as a solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve N-Benzoyl-DL-phenylalanine and 2-naphthol in the chosen solvent (DCM or DMF).

-

Add DMAP to the solution.

-

Slowly add the coupling agent (DCC or HATU) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[9]

Protocol for Chymotrypsin Activity Assay

This protocol is adapted from established methods for chymotrypsin assays using similar substrates.[1] The principle involves the enzymatic hydrolysis of the ester bond by chymotrypsin, releasing 2-naphthol, which can be quantified spectrophotometrically.

Materials:

-

This compound (substrate)

-

α-Chymotrypsin (enzyme)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent to dissolve the substrate

-

Spectrophotometer capable of UV-Vis measurements

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in a cold, dilute HCl solution (e.g., 1 mM) to maintain stability. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

-

Assay Setup: In a quartz cuvette, mix the Tris-HCl buffer and the substrate stock solution to achieve the desired final substrate concentration. Allow the solution to equilibrate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiation of Reaction: Add a small volume of the diluted enzyme solution to the cuvette, mix quickly, and start monitoring the absorbance.

-

Data Acquisition: Record the increase in absorbance at a wavelength suitable for the detection of 2-naphthol (the optimal wavelength should be determined experimentally, but a starting point could be around 330 nm, a region where 2-naphthol absorbs).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of 2-naphthol formation is proportional to the chymotrypsin activity.

Visualizations

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis of this compound.

Chymotrypsin Catalytic Mechanism

Caption: The catalytic mechanism of chymotrypsin with this compound.

References

- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. Assay of 2-naphthol in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Navigating the Solubility of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a compound of interest in various biochemical and pharmaceutical research areas, often utilized as a substrate in enzyme assays. A critical physicochemical parameter governing its utility, formulation, and biological fate is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely published, this document outlines the theoretical principles governing its solubility, provides a detailed, generalized experimental protocol for its determination, and discusses the analytical techniques required for quantification. This guide is intended to equip researchers with the necessary framework to assess the solubility of this compound and analogous compounds in their own laboratory settings.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine. Its structure incorporates several key features that influence its physical and chemical properties: a benzoyl group, an amino acid backbone, and a bulky, hydrophobic 2-naphthyl ester group. These structural elements suggest a compound with poor aqueous solubility but potential solubility in various organic solvents. Understanding its behavior in different solvents is crucial for applications ranging from enzyme kinetics studies, where substrate availability in a solution is key, to early-stage drug development, where solubility impacts absorption, distribution, metabolism, and excretion (ADMET) profiles.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution.

Structural Analysis of this compound:

-

Non-Polar Moieties: The molecule possesses significant non-polar character due to the presence of three aromatic rings: the benzoyl group, the phenyl group of the phenylalanine residue, and the naphthyl group of the ester. These large hydrophobic regions will dominate the molecule's behavior, making it poorly soluble in polar solvents like water.

-

Polar Moieties: The presence of an amide linkage (-CONH-) and an ester linkage (-COO-) introduces polar character through dipole-dipole interactions. The amide group also has the potential for hydrogen bonding. However, the influence of these polar groups is likely overshadowed by the extensive non-polar surface area.

Based on this structure, this compound is predicted to be:

-

Sparingly soluble to insoluble in water and other highly polar, protic solvents.

-

More soluble in semi-polar and non-polar organic solvents that can engage in favorable van der Waals interactions with its aromatic systems. Potential solvents could include dichloromethane, chloroform, acetone, ethyl acetate, and perhaps alcohols like ethanol to a lesser extent.[1]

The logical relationship governing the solubility process is visualized below.

References

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester safety, handling, and MSDS information.

An In-depth Technical Guide to the Safety, Handling, and MSDS of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is compiled for professionals in research, and drug development who may handle this compound.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | naphthalen-2-yl 2-benzamido-3-phenylpropanoate, Bzo-DL-Phe-β-naphthyl ester, 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate |

| CAS Number | 2134-24-9[1], 15873-25-3[2][3][4][5] |

| Molecular Formula | C26H21NO3[1][3][4][] |

| Molecular Weight | 395.46 g/mol [1][3][5] |

| Purity | >98.0% (HPLC)[3] |

Note on CAS Numbers: Different suppliers list two distinct CAS numbers for what appears to be the same compound. Researchers should verify the specific CAS number associated with their product.

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. It is crucial for users to consult the specific safety data sheet provided by their supplier.

Classification 1 (More Stringent):

According to one supplier, this compound is classified as hazardous.[1]

-

GHS Pictogram:

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Classification 2 (Less Stringent):

Another supplier classifies this substance as not hazardous.[2]

-

GHS Pictogram: None required.[2]

-

Signal Word: None required.[2]

-

Hazard Statements: None required.[2]

Recommendation: Due to the conflicting classifications, it is strongly recommended to handle this compound with caution and to adhere to the more stringent safety precautions outlined in Classification 1.

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | White to Almost white powder to crystal | [3] |

| Melting Point | 156-157 °C | [][7] |

| 158 °C | [4][5] | |

| Boiling Point | 656.6 °C at 760 mmHg | [4][] |

| Density | 1.222 g/cm³ | [4][] |

| Solubility | No data available | [1] |

| Flash Point | 350.9 °C | [4] |

| Vapor Pressure | 4.1E-17 mmHg at 25°C | [4] |

Toxicological Information

-

Acute Toxicity: Not available.[1]

-

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[1]

-

Symptoms of Exposure:

-

Carcinogenicity: No information available.[2]

-

Germ Cell Mutagenicity: No information available.[2]

-

Reproductive Toxicity: No information available.[2]

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing dust or fumes.[1]

-

Use only with adequate ventilation.[1]

-

Wear suitable personal protective equipment.[1]

Storage:

-

Store in a tightly-closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible substances and sources of ignition.[1]

-

Some sources recommend storage at -20°C.[]

Exposure Controls and Personal Protection

Engineering Controls:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust filter.

First Aid Measures

-

General Advice: Immediately remove any contaminated clothing. Consult a physician and show this safety data sheet.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.[1]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[1]

-

Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid.[1]

Experimental Protocols and Visualizations

While specific experimental protocols for the toxicological assessment of this compound are not available, the following diagrams illustrate general workflows and logical relationships relevant to its safe handling and risk assessment in a research setting.

Caption: General workflow for the safe handling of a chemical substance.

Caption: Hierarchy of controls for managing chemical risks.

Disclaimer

This document is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or supplier. Users are responsible for conducting their own risk assessments and for complying with all applicable local, state, and federal regulations. The information provided herein is based on data available at the time of compilation and may be subject to change.

References

Proper Storage and Stability of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a well-established chromogenic substrate utilized in various biochemical assays, most notably for the determination of chymotrypsin activity.[][2][3] The integrity and stability of this compound are paramount for obtaining accurate and reproducible experimental results. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | Store at -20°C for long-term storage. For routine laboratory use, store in a cool, dry place. | [] |

| Atmosphere | Store in a well-ventilated area. | |

| Container | Keep in a tightly-closed container. | |

| Light | Protect from light, although specific data on photosensitivity is limited, it is good practice for chromogenic compounds. | |

| Moisture | Store in a dry environment to prevent hydrolysis. |

Chemical Stability and Degradation

Hydrolysis

The ester linkage in this compound is the most probable site of degradation. Hydrolysis can be catalyzed by acids, bases, or enzymes, resulting in the formation of N-Benzoyl-DL-phenylalanine and 2-naphthol.

Postulated Hydrolysis Pathway:

Caption: Postulated hydrolytic degradation of the ester linkage.

To minimize hydrolysis, it is imperative to store the compound in a dry environment and to prepare solutions fresh for each use. When used in enzymatic assays, the rate of spontaneous hydrolysis (the blank rate) should be determined and subtracted from the enzymatic rate.

Photodegradation

Compounds containing aromatic structures, such as the naphthyl and phenyl groups in this molecule, can be susceptible to degradation upon exposure to UV light. While specific studies are lacking, it is a prudent measure to store the solid compound and its solutions protected from light.

Thermal Stability

The melting point of this compound is reported to be in the range of 156-158°C.[] Significant thermal decomposition is expected to occur only at temperatures approaching this range. For standard laboratory applications, thermal degradation is not a primary concern if stored at the recommended temperatures.

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with strong oxidizing agents.

Experimental Protocol: Chymotrypsin Activity Assay

This compound is a substrate for chymotrypsin, which catalyzes its hydrolysis. The rate of formation of 2-naphthol can be monitored spectrophotometrically to determine enzyme activity.

Materials and Reagents

| Reagent | Concentration | Notes |

| Tris-HCl Buffer | 80 mM, pH 7.8 | |

| Calcium Chloride (CaCl2) | 100 mM | To be included in the Tris-HCl buffer. |

| This compound (Substrate) | Stock solution in a suitable organic solvent (e.g., DMSO or methanol) | Prepare fresh. The final concentration in the assay will need to be optimized. |

| α-Chymotrypsin | Stock solution in 1 mM HCl with 2 mM CaCl2 | Prepare fresh and keep on ice. |

Assay Procedure

The following is a general protocol that should be optimized for specific experimental conditions.

-

Prepare Reagent Mix: In a suitable microplate or cuvette, prepare a reaction mixture containing Tris-HCl buffer (with CaCl2) and the substrate solution.

-

Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate Reaction: Add a specific volume of the chymotrypsin solution to the reaction mixture to initiate the enzymatic reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at a wavelength appropriate for the detection of 2-naphthol (typically around 320-340 nm, but should be empirically determined).

-

Calculate Activity: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law, provided the extinction coefficient of 2-naphthol under the assay conditions is known.

Experimental Workflow

Caption: Workflow for a typical chymotrypsin enzymatic assay.

Enzymatic Reaction Signaling Pathway

Caption: Enzymatic hydrolysis of the substrate by chymotrypsin.

Conclusion

The stability of this compound is critical for its effective use as a chromogenic substrate. Adherence to recommended storage conditions, including low temperature, protection from light and moisture, and the use of tightly sealed containers, will ensure its long-term viability. While specific degradation kinetics are not well-documented, understanding the potential for hydrolysis and photodegradation can guide appropriate handling and experimental design. The provided experimental protocol for a chymotrypsin assay serves as a practical guide for the application of this important biochemical reagent.

References

The Naphthyl Group: A Key Player in the Chromogenic Detection of Chymotrypsin Activity using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a synthetic chromogenic substrate meticulously designed for the sensitive and specific determination of chymotrypsin activity. This whitepaper delves into the pivotal role of the 2-naphthyl group within this molecule, exploring its influence on substrate specificity, the mechanism of enzymatic hydrolysis, and its function as a signaling moiety in colorimetric assays. A comprehensive understanding of the naphthyl group's contribution is essential for the accurate interpretation of kinetic data and the development of robust protease assays in research and drug discovery.

The fundamental principle of this substrate lies in the enzymatic cleavage of the ester bond between the N-benzoyl-DL-phenylalanine and the 2-naphthyl group by chymotrypsin. The release of 2-naphthol, a colorless compound, which is then coupled with a diazonium salt to form a intensely colored azo dye, provides a quantitative measure of enzyme activity. The unique properties of the naphthyl group are central to the efficacy of this assay.

The Multifaceted Role of the Naphthyl Group

The naphthyl group in this compound serves three primary functions: facilitating specific binding to the enzyme's active site, acting as an efficient leaving group upon hydrolysis, and enabling a sensitive colorimetric detection method.

Guiding Substrate Specificity through Hydrophobic Interactions

Chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine. This specificity is dictated by the S1 binding pocket of the enzyme, which is a deep, hydrophobic cleft.[1] The bulky and nonpolar nature of the naphthyl group in this compound mimics the side chains of these preferred amino acid residues. This structural similarity allows the substrate to bind effectively within the S1 pocket, positioning the scissile ester bond in close proximity to the catalytic triad (Ser-195, His-57, Asp-102) of the enzyme.[2][3]

The hydrophobic interactions between the naphthyl moiety and the amino acid residues lining the S1 pocket are a critical determinant of the substrate's affinity for the enzyme, as reflected in the Michaelis constant (Km). Studies on the thermodynamics of chymotrypsin binding to various inhibitors have demonstrated the significant contribution of hydrophobic interactions to the binding energy.

An Efficient Leaving Group for Facile Hydrolysis

The electronic properties of the naphthyl group make 2-naphthol an excellent leaving group. Upon nucleophilic attack by the serine-195 residue of chymotrypsin on the carbonyl carbon of the ester, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate and the formation of the acyl-enzyme intermediate is facilitated by the departure of a stable leaving group. The pKa of 2-naphthol is approximately 9.5, indicating that the naphthoxide ion is a relatively stable anion and thus a good leaving group. This efficiency in the departure of the leaving group contributes to a higher catalytic rate (kcat) of the enzymatic reaction.

Enabling Sensitive Chromogenic Detection

The primary analytical utility of the naphthyl group lies in its role as a precursor to a chromogenic product. The enzymatic hydrolysis of this compound releases 2-naphthol. While 2-naphthol itself is colorless, it readily undergoes a coupling reaction with a diazonium salt, such as Fast Blue B salt, to form a highly colored and stable azo dye. This reaction, known as azo coupling, is the basis for the colorimetric quantification of chymotrypsin activity. The intensity of the color produced is directly proportional to the amount of 2-naphthol released, and thus to the enzymatic activity. The high molar absorptivity of the resulting azo dye allows for the sensitive detection of even low levels of enzyme activity.

Quantitative Analysis of Chymotrypsin Activity

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| N-acetyl-L-tryptophan ethyl ester | 0.097 | 27 | 280,000 | [4] |

| N-acetyl-L-tryptophan methyl ester | 0.095 | 28 | 295,000 | [4] |

| N-acetyl-L-tryptophan p-nitrophenyl ester | 0.002 | 31 | 15,500,000 | [4] |

| N-acetyl-L-tryptophan amide | 7.3 | 0.026 | 3.6 | [4] |

| N-acetyl-L-tyrosine naphthyl ester (ATNE) | 0.18 | - | - | [2] |

Note: The table presents data for N-acetyl-L-tryptophan esters with different leaving groups to illustrate the effect on kinetic parameters. The Km value for a similar naphthyl ester substrate (ATNE) is also included for comparison.

The data illustrates that substrates with better leaving groups (e.g., p-nitrophenyl) tend to have lower Km values, indicating higher affinity, and significantly higher kcat/Km values, reflecting greater catalytic efficiency. The naphthyl ester is expected to exhibit kinetic parameters that underscore its efficacy as a chymotrypsin substrate.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of N-benzoyl amino acid esters involves the coupling of an N-protected amino acid with the desired alcohol.[5]

Materials:

-

N-Benzoyl-DL-phenylalanine

-

2-Naphthol

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or a suitable organic solvent

Procedure:

-

Dissolve N-Benzoyl-DL-phenylalanine and 2-naphthol in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC in DCM to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Enzymatic Assay of Chymotrypsin

This protocol describes a two-step colorimetric assay for determining chymotrypsin activity.

Materials:

-

This compound

-

Chymotrypsin solution of unknown concentration

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Fast Blue B salt (or other suitable diazonium salt)

-

Spectrophotometer

Procedure:

Step 1: Enzymatic Hydrolysis

-

Prepare a stock solution of this compound in DMSO.

-

In a microplate well or a cuvette, add Tris-HCl buffer.

-

Add a specific volume of the substrate stock solution to the buffer to achieve the desired final concentration.

-

Initiate the reaction by adding the chymotrypsin solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).

-

Stop the enzymatic reaction, for example, by adding a stopping reagent like acetic acid or by proceeding directly to the coupling step.

Step 2: Azo Coupling Reaction and Detection

-

Prepare a fresh solution of Fast Blue B salt in water.

-

Add the Fast Blue B salt solution to the reaction mixture from Step 1.

-

Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature.

-

Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically between 500-550 nm for the azo dye).

-

Create a standard curve using known concentrations of 2-naphthol to determine the amount of product formed in the enzymatic reaction.

-

Calculate the chymotrypsin activity based on the amount of 2-naphthol released per unit time.

Visualizations

Caption: Workflow of chymotrypsin activity assay.

Caption: Chymotrypsin's catalytic cycle.

Conclusion

The naphthyl group is an indispensable component of this compound, contributing significantly to its utility as a chromogenic substrate for chymotrypsin. Its hydrophobic nature ensures specific binding to the enzyme's S1 pocket, its electronic properties facilitate efficient enzymatic hydrolysis by acting as a good leaving group, and its chemical reactivity enables a highly sensitive colorimetric detection method. A thorough understanding of these roles is paramount for researchers and scientists in designing and interpreting enzymatic assays, ultimately aiding in the advancement of protease research and drug development.

References

- 1. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. ADD YOUR PAGE TITLE [employees.csbsju.edu]